molecular formula C11H10O3 B1301472 methyl 2H-chromene-3-carboxylate CAS No. 36044-49-2

methyl 2H-chromene-3-carboxylate

Cat. No. B1301472
CAS RN: 36044-49-2
M. Wt: 190.19 g/mol
InChI Key: BQSWGZOTQUTIEL-UHFFFAOYSA-N
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Description

Methyl 2H-chromene-3-carboxylate (MCC) is an organic compound belonging to the class of chromene compounds. It is a colorless, crystalline solid that is insoluble in water and has a molecular formula of C10H8O3. MCC is used in a variety of scientific fields and has a wide range of applications in research and laboratory experiments.

Scientific Research Applications

    Free Radical Photopolymerization

    • Field : Materials Science
    • Application : Methyl 2-oxo-2H-chromene-3-carboxylate derivatives have been used in the synthesis of keto-coumarin (KC) derivatives, which are used as high-performance photoinitiators for the Free Radical Photopolymerization (FRP) of acrylates upon visible light exposure using a LED @405nm .
    • Method : The addition of Iodonium salt (Iod), amine [ethyl dimethylaminobenzoate (EDB) or N-phenylglycine (NPG)] and Iod/NPG couple in the photocurable resins have been carried out in order to prove their influences on the improvement on the photoinitiating abilities of keto-coumarins .
    • Results : The study found that reduction of the aromaticity on methyl 2-oxo-2H-chromene-3-carboxylate derivatives can be greatly beneficial for the solubility of the photosensitizers in resins, especially in acrylic resins .

    Synthesis of 2H-chromenes

    • Field : Organic & Biomolecular Chemistry
    • Application : 2H-chromenes represent important oxygen heterocycles, which not only widely exist in natural products, pharmaceutical agents and biologically relevant molecules, but have also been used broadly in materials science and organic synthesis .
    • Method : Two major synthetic strategies have been developed towards such compounds .
    • Results : This field has seen recent advances, including benzopyran ring formation involving cyclization reactions and the late-stage functionalization of the parent 2H-chromenes .

    Antiviral and Antitumor Activities

    • Field : Medicinal Chemistry
    • Application : Compounds that possess the 2H-chromene group show a variety of activities, including antiviral and anti-tumor .
    • Method : The specific methods of application or experimental procedures would depend on the specific antiviral or anti-tumor study being conducted .
    • Results : The results or outcomes obtained would also depend on the specific study .

    Antimicrobial and Fungicidal Activities

    • Field : Medicinal Chemistry
    • Application : 2H-chromenes have been found to have antimicrobial and fungicidal activities .
    • Method : The specific methods of application or experimental procedures would depend on the specific antimicrobial or fungicidal study being conducted .
    • Results : The results or outcomes obtained would also depend on the specific study .

    Insecticidal Agents and Activator of Potassium Channels Effects

    • Field : Medicinal Chemistry
    • Application : 2H-chromenes have been found to have insecticidal effects and can act as activators of potassium channels .
    • Method : The specific methods of application or experimental procedures would depend on the specific insecticidal study or potassium channel activation study being conducted .
    • Results : The results or outcomes obtained would also depend on the specific study .

    Anticancer, Anticonvulsant, Antimicrobial, Anticholinesterase, Antituberculosis, and Antidiabetic Activities

    • Field : Medicinal Chemistry
    • Application : 2H/4H-chromenes have numerous exciting biological activities, such as anticancer, anticonvulsant, antimicrobial, anticholinesterase, antituberculosis, and antidiabetic activities .
    • Method : The specific methods of application or experimental procedures would depend on the specific study being conducted .
    • Results : The results or outcomes obtained would also depend on the specific study .

    Design and Synthesis of Novel Derivatives

    • Field : Medicinal Chemistry
    • Application : The design and synthesis of novel 2,2-dimethylchromene derivatives have been explored .
    • Method : The specific methods of application or experimental procedures would depend on the specific study being conducted .
    • Results : The results or outcomes obtained would also depend on the specific study .

    Anti-HIV Activities

    • Field : Medicinal Chemistry
    • Application : 2H-chromenes have been found to have anti-HIV effects .
    • Method : The specific methods of application or experimental procedures would depend on the specific anti-HIV study being conducted .
    • Results : The results or outcomes obtained would also depend on the specific study .

    Anti-Bacterial/Antimicrobial Activities

    • Field : Medicinal Chemistry
    • Application : 2H-chromenes have been found to have anti-bacterial/antimicrobial effects .
    • Method : The specific methods of application or experimental procedures would depend on the specific anti-bacterial/antimicrobial study being conducted .
    • Results : The results or outcomes obtained would also depend on the specific study .

    Fungicidal Activities

    • Field : Medicinal Chemistry
    • Application : 2H-chromenes have been found to have fungicidal effects .
    • Method : The specific methods of application or experimental procedures would depend on the specific fungicidal study being conducted .
    • Results : The results or outcomes obtained would also depend on the specific study .

    Insecticidal Agents

    • Field : Medicinal Chemistry
    • Application : 2H-chromenes have been found to have insecticidal effects .
    • Method : The specific methods of application or experimental procedures would depend on the specific insecticidal study being conducted .
    • Results : The results or outcomes obtained would also depend on the specific study .

    Activator of Potassium Channels Effects

    • Field : Medicinal Chemistry
    • Application : 2H-chromenes can act as activators of potassium channels .
    • Method : The specific methods of application or experimental procedures would depend on the specific potassium channel activation study being conducted .
    • Results : The results or outcomes obtained would also depend on the specific study .

properties

IUPAC Name

methyl 2H-chromene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-13-11(12)9-6-8-4-2-3-5-10(8)14-7-9/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQSWGZOTQUTIEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=CC=CC=C2OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80363089
Record name methyl 2H-chromene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2H-chromene-3-carboxylate

CAS RN

36044-49-2
Record name Methyl 2H-1-benzopyran-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36044-49-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 2H-chromene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Compound 16B (5 g) and concentrated HCl (2 mL) in MeOH (200 mL) were heated to reflux for 30 h. The reaction mixture was quenched with water (200 mL) and ether (200 mL). Separated the organic layer, washed with water, brine, dried (MgSO4), concentrated to give an off-white solid, compound 16C (4.2 g). mp 56-57° C.; MS: 191 (M+1)+. Preparation of 6-Chlorosulfonyl-2H-chromene-3-carboxylic acid methyl ester (Compound 16D)
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2 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
MK Reddy, YJ Rao, GLD Krupadanam - Journal of Saudi Chemical Society, 2015 - Elsevier
… -4-yl)methyl 2H-chromene-3-carboxylate 4ai, the … methyl 2H-chromene-3-carboxylate 4ai rather than 1,5-regioisomer (1-benzyl-1H-1,2,3-triazol-5-yl) methyl 2H-chromene-3-carboxylate …
Number of citations: 8 www.sciencedirect.com
S Vishnu, P Srikanth, AK Tiwari, DA Kumar, B Raju - 2015 - nopr.niscpr.res.in
Three series of compounds namely ethyl 2-hydroxy-2-(trifluoromethyl)-2H-chromene-3-carboxylates 3a-q, 2H-chromenyl Knoevenagel derivatives 7a-j and 6H-chromenoquinolinones …
Number of citations: 5 nopr.niscpr.res.in
BC Raju, G Saidachary, JA Kumar - Tetrahedron, 2012 - Elsevier
Wittig homologation of 2-(chloromethyl)-2H-chromen-2-ol derivatives 2a–t with (ethoxycarbonylmethylene)triphenylphosphorane provided the 2-oxoethylidene-2,3-dihydrobenzoxepine-…
Number of citations: 28 www.sciencedirect.com
CV Subbareddy, R Subashini, S Sumathi - Molecular Diversity, 2017 - Springer
A series of alkoxy-substituted 2H-chromenes were synthesized by a one-pot three-component reaction using salicylaldehydes, acetyl acetone and alcohol as reactant and medium with …
Number of citations: 12 link.springer.com
B Srinivas, GLD Krupadanam - Russian Journal of General Chemistry, 2017 - Springer
… [3-(4-Phenoxyphenyl)isoxazol-5-yl]methyl-2Hchromene-3-carboxylate (7a). Light brown … [3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl]methyl-2H-chromene-3-carboxylate (8c). Light …
Number of citations: 5 link.springer.com
S Mudulkar, ST Kolla, CR Bhimapaka - 2022 - nopr.niscpr.res.in
The cycloaddition reaction of ethyl 2-(azidomethyl)-4H-chromene-3-carboxylates with phenylacetylene/ 4-fluorophenylacetylene have provided a mixture of 2H- and 4H-…
Number of citations: 3 nopr.niscpr.res.in
NO Vasilkova, AV Nikulin, AP Krivenko - Russian Journal of Organic …, 2020 - Springer
… [3,2-a]pyrimidine-6-carboxylates, ethyl 5-aryl-7-hydroxy-7-methyl-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylates, or ethyl 2-hydroxy-2-methyl-2H-chromene-3-carboxylate, …
Number of citations: 1 link.springer.com
B Jadhaw, B Gandhi, M Jhansi, S Misra… - Arabian Journal for …, 2023 - Springer
A series of novel chromenes based alkyl oxadiazole derivatives were designed and synthesized from fatty acids with different alkyl chain lengths. Nine compounds (6a–i) were …
Number of citations: 0 link.springer.com
T Prashanth, BRV Avin, P Thirusangu… - Biomedicine & …, 2019 - Elsevier
The synthesis and antiproliferative effect of a series of quinoline and thiazole containing coumarin analogs 12a-d and 13a-f respectively, on mice leukemic cells was performed. The …
Number of citations: 42 www.sciencedirect.com
VA Zapol'skii, EJ Vogt, M Gjikaj, DE Kaufmann - Heterocycles, 2012 - researchgate.net
… Conceivable mechanisms for the formation of the compounds 7-10 are presented in Scheme 4 (thieno[3,2-b]chromen-8-ones 7), Scheme 5 (methyl 2H-chromene-3-carboxylate 8), and …
Number of citations: 9 www.researchgate.net

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